beta-benzalbutyramide, Z-

Description

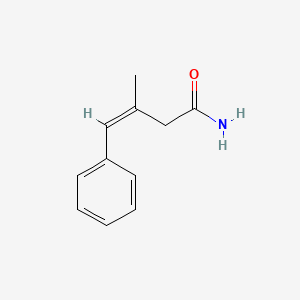

Beta-benzalbutyramide (Z-isomer) is a synthetic organic compound characterized by a benzal (benzylidene) group attached to a butyramide backbone in the β-position, with a Z-configuration around the double bond. This structural arrangement confers unique physicochemical properties, such as distinct solubility, stability, and biological activity.

Properties

CAS No. |

26121-48-2 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(Z)-3-methyl-4-phenylbut-3-enamide |

InChI |

InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)/b9-7- |

InChI Key |

KAJZGRFYZKWYDX-CLFYSBASSA-N |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/CC(=O)N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-benzalbutyramide, Z- can be synthesized through the reaction of 3-methyl-4-phenyl-3-butenoic acid with ammonia or ammonium salts under specific conditions . The reaction typically involves heating the reactants in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of beta-benzalbutyramide, Z- may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: Beta-benzalbutyramide, Z- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding or .

Reduction: Reduction reactions can convert the compound into or .

Substitution: Substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include or .

Reduction: Reducing agents such as or are often used.

Substitution: Reagents like (e.g., chlorine, bromine) or can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of or .

Reduction: Formation of or .

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of beta-benzalbutyramide, Z- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase .

Pathways Involved: By inhibiting key enzymes in the cholesterol biosynthesis pathway, beta-benzalbutyramide, Z- can reduce the production of cholesterol in the body, potentially leading to lower cholesterol levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-benzalbutyramide (Z-) shares structural homology with several benzamide and butyramide derivatives. Below is a comparative analysis based on molecular structure, pharmacological activity, and industrial applications.

Structural Analogues

Key Observations :

- Stereochemical Impact: The Z-configuration in beta-benzalbutyramide likely affects its binding affinity compared to E-isomers or non-stereospecific analogues (e.g., Benzastatin-A).

- Functional Group Variation : Unlike Benzamil (sodium channel activity) or Benzarone (urate-lowering effects), beta-benzalbutyramide’s butyramide chain may favor interactions with lipid membranes or enzymes involved in inflammation .

Pharmacological Activity

While beta-benzalbutyramide (Z-) lacks direct clinical data, insights can be drawn from related compounds:

- Anti-inflammatory Potential: Benzastatin derivatives exhibit COX-2 inhibition, suggesting beta-benzalbutyramide may share similar mechanisms .

- Metabolic Stability : Compared to Benzathine benzylpenicillin (a salt with prolonged half-life), beta-benzalbutyramide’s neutral structure may limit its persistence in vivo .

Research Findings and Limitations

- Synthesis Challenges : The Z-isomer’s stereoselective synthesis may require chiral catalysts or photochemical methods, unlike simpler benzamides like Benzamil .

- Toxicity Data: No studies on beta-benzalbutyramide’s toxicity are available, unlike Benzathine benzylpenicillin, which has well-documented safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.